H-Met-Leu-AMC TFA is a synthetic peptide compound that serves as a substrate for various proteases. It consists of the amino acids methionine and leucine, linked to the fluorogenic moiety 7-amino-4-methylcoumarin (AMC) through a peptide bond. The trifluoroacetic acid (TFA) salt form is commonly used in research applications due to its stability and solubility properties. This compound is particularly relevant in biochemical assays for studying enzyme kinetics and protease specificity.
H-Met-Leu-AMC TFA is classified as a fluorogenic peptide substrate. It is synthesized primarily through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in laboratories. The compound's structure allows it to be cleaved by specific proteases, releasing the fluorescent AMC moiety, which can be quantitatively measured .
The synthesis of H-Met-Leu-AMC TFA typically employs solid-phase peptide synthesis. In this method, the peptide is anchored to an inert resin, allowing for sequential addition of protected amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is commonly used, where the amino groups are protected to prevent undesired reactions during synthesis.
H-Met-Leu-AMC TFA has a molecular formula of C₁₁H₁₃N₃O₄S, with a molecular weight of approximately 299.36 g/mol. The structure comprises:
The structural representation can be simplified as follows:
H-Met-Leu-AMC TFA undergoes enzymatic hydrolysis when exposed to specific proteases. The reaction typically involves:
This reaction can be monitored in real-time using spectrofluorimeters, measuring fluorescence intensity at specific excitation and emission wavelengths .
The mechanism of action for H-Met-Leu-AMC TFA primarily involves its role as a substrate for proteolytic enzymes. Upon binding to the active site of a protease, the substrate undergoes conformational changes that facilitate hydrolysis:
Kinetic parameters such as Michaelis-Menten constants can be derived from these assays, providing insights into enzyme specificity and efficiency .
Key physical properties include:
H-Met-Leu-AMC TFA has several applications in scientific research:
H-Met-Leu-AMC·TFA (CAS 1926163-55-4) is a fluorogenic peptide substrate with the chemical formula C~21~H~29~N~3~O~4~S·C~2~HF~3~O~2~ and molecular weight of 533.57 g/mol. This compound features methionine (Met) and leucine (Leu) residues linked to the fluorophore 7-amino-4-methylcoumarin (AMC) via a cleavable amide bond, with trifluoroacetic acid (TFA) ensuring solubility and stability. Its design enables real-time tracking of protease activity: enzymatic cleavage liberates AMC, producing a fluorescent signal (excitation: 360–380 nm; emission: 440–460 nm) proportional to enzyme activity [1] . Stored at 2–8°C, it serves as a critical tool in enzymology, particularly for studying aminopeptidases and proteasomes [1] [5].
Fluorogenic substrates like H-Met-Leu-AMC·TFA provide unparalleled sensitivity for monitoring protease kinetics. Their applications include:
Table 1: Key Fluorogenic Substrates for Protease Research
Substrate | Target Enzyme | Specificity | Ex/Em (nm) |
---|---|---|---|
H-Met-Leu-AMC·TFA | Leucine aminopeptidases | Hydrophobic P1 | 360–380/440–460 |
Z-Leu-Leu-Leu-AMC | 20S proteasome | Chymotrypsin-like | 360–380/440–460 |
ACC-based libraries | Broad protease screening | Variable P1 | 380/460 |
Z-Leu-Leu-Leu-AMC data from [5]; ACC data from [8]
Notably, H-Met-Leu-AMC·TFA’s processive cleavage by PepA enzymes reveals regulatory mechanisms: product inhibition by leucine and metal-dependent activation (e.g., Mn^2+^ binding at secondary sites) modulate turnover rates [6].
The evolution of AMC-based probes mirrors advances in enzymology:
Table 2: Milestones in Fluorogenic Probe Development
Era | Innovation | Impact |
---|---|---|
Pre-1980s | Chromogenic substrates (e.g., pNA) | Enabled basic K~m~/V~max~ measurements |
1980s–1990s | AMC-peptide substrates | Real-time detection; 10^3^-fold sensitivity gain |
2000s | ACC libraries | High-diversity screening (>6,000 substrates) |
2010s–present | HT-MEK microfluidics + AMC substrates | Parallel mutant characterization (5,000+ constants/experiment) |
HT-MEK data from [7]
Modern techniques like global data fitting reanalyzed Michaelis’ original progress curves using AMC-like substrates, revealing errors in early K~m~ estimates. Today, solvent kinetic isotope effects and viscosity perturbation experiments paired with H-Met-Leu-AMC·TFA dissect rate-limiting steps (e.g., chemistry vs. diffusion) in enzymes like PaPepA [3] [6].
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